2-(2,6-Dichloropyridin-3-yl)ethanol
Overview
Description
2-(2,6-Dichloropyridin-3-yl)ethanol is an organic compound with the molecular formula C7H7Cl2NO It is a derivative of pyridine, characterized by the presence of two chlorine atoms at the 2 and 6 positions of the pyridine ring and an ethanol group at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,6-Dichloropyridin-3-yl)ethanol typically involves the chlorination of pyridine followed by the introduction of the ethanol group. One common method starts with 2,6-dichloropyridine, which undergoes a nucleophilic substitution reaction with an appropriate ethanol derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis. Industrial methods also focus on minimizing by-products and ensuring the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(2,6-Dichloropyridin-3-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atoms, resulting in a less substituted pyridine derivative.
Substitution: The chlorine atoms can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products:
Oxidation: 2-(2,6-Dichloropyridin-3-yl)acetaldehyde or 2-(2,6-Dichloropyridin-3-yl)acetic acid.
Reduction: 2-(2,6-Dichloropyridin-3-yl)ethane.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,6-Dichloropyridin-3-yl)ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of compounds with therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,6-Dichloropyridin-3-yl)ethanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chlorine atoms and the ethanol group can influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
2-(2,6-Dichloropyridin-3-yl)methanol: Similar structure but with a methanol group instead of ethanol.
2,6-Dichloropyridine: Lacks the ethanol group, making it less versatile in certain reactions.
2-(2,6-Dichloropyridin-3-yl)acetic acid: Contains a carboxylic acid group instead of ethanol.
Uniqueness: 2-(2,6-Dichloropyridin-3-yl)ethanol is unique due to the combination of the ethanol group and the dichloropyridine structure. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2-(2,6-dichloropyridin-3-yl)ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2NO/c8-6-2-1-5(3-4-11)7(9)10-6/h1-2,11H,3-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVJCDDDOFJAABV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1CCO)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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